molecular formula C16H19N3O2 B5531014 4-methyl-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone

4-methyl-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone

Cat. No. B5531014
M. Wt: 285.34 g/mol
InChI Key: HGJUCZITHKHOMV-UHFFFAOYSA-N
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Description

Phthalazinone derivatives are a class of nitrogen-containing heterocycles known for their diverse biological activities and chemical properties. The compound falls within this class, suggesting a potential for significant pharmacological and chemical applications, excluding drug use, dosage, and side effects as per the requirements.

Synthesis Analysis

The synthesis of phthalazinone derivatives typically involves reactions with secondary amines and formaldehyde, yielding N-Mannich bases and cyanoethylated products through condensation processes. These synthetic routes can lead to various derivatives, depending on the reactants and conditions used, demonstrating the versatility of phthalazinone chemistry (Mustafa et al., 1964).

Molecular Structure Analysis

The molecular and crystal structure of closely related phthalazinone derivatives has been elucidated using X-ray diffraction, showing a diverse range of intra- and intermolecular interactions. These studies provide insights into the structural characteristics of phthalazinone compounds, which are crucial for understanding their chemical behavior and potential applications (Rajnikant et al., 2006).

Chemical Reactions and Properties

Phthalazinone derivatives undergo various chemical reactions, including condensation with formaldehyde and secondary amines, cyanoethylation, and reactions with aromatic thiols. These reactions expand the functional versatility of phthalazinone derivatives, enabling the synthesis of compounds with diverse chemical properties and potential applications (Mustafa et al., 1964).

properties

IUPAC Name

4-methyl-2-(2-oxo-2-piperidin-1-ylethyl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-13-7-3-4-8-14(13)16(21)19(17-12)11-15(20)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJUCZITHKHOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one

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